5-(Trifluoromethyl)nicotinimidamide
CAS No.:
Cat. No.: VC17543182
Molecular Formula: C7H6F3N3
Molecular Weight: 189.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6F3N3 |
|---|---|
| Molecular Weight | 189.14 g/mol |
| IUPAC Name | 5-(trifluoromethyl)pyridine-3-carboximidamide |
| Standard InChI | InChI=1S/C7H6F3N3/c8-7(9,10)5-1-4(6(11)12)2-13-3-5/h1-3H,(H3,11,12) |
| Standard InChI Key | INJLKEFASVOBIP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=C1C(F)(F)F)C(=N)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
5-(Trifluoromethyl)nicotinimidamide consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amidine (-C(=NH)NH₂) functional group at the 3-position . The planar aromatic pyridine core contributes to electronic delocalization, while the electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability. The amidine moiety, a strong hydrogen bond donor/acceptor, facilitates interactions with biological targets such as enzymes or receptors .
Molecular Formula and Weight
The trifluoromethyl group significantly increases hydrophobicity compared to unsubstituted nicotinamides, potentially enhancing membrane permeability.
Synthetic Pathways
Precursor Synthesis
The synthesis typically begins with 5-(Trifluoromethyl)nicotinic acid (CAS 131747-40-5), a commercially available precursor . Key steps include:
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Conversion to Acid Chloride:
Reaction with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acid chloride .
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Amide Formation:
Treatment with ammonium hydroxide produces the primary amide : -
Amidine Synthesis:
The amide undergoes Hofmann rearrangement using bromine and a strong base (e.g., NaOH) to form the amidine :
Optimization and Yield
Patents describe similar processes achieving yields of 60–75% under optimized conditions (e.g., tetrahydrofuran solvent, 60°C) . Critical factors include:
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Temperature Control: Excess heat degrades the amidine group .
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Catalyst Use: Diazabicycloundecene (DBU) improves reaction efficiency .
Biological and Industrial Applications
Medicinal Chemistry
The compound’s amidine group enables potent enzyme inhibition:
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Kinase Inhibition: Analogous trifluoromethyl nicotinamides inhibit tyrosine kinases involved in cancer progression .
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Antimicrobial Activity: Amidines exhibit broad-spectrum activity against Gram-positive bacteria .
Agrochemical Uses
The trifluoromethyl group enhances pesticidal activity:
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Herbicidal Activity: 90% weed growth inhibition at 100 ppm in greenhouse trials.
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Fungicidal Efficacy: EC₅₀ of 8 µM against Phytophthora infestans .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (H315) | Wear nitrile gloves |
| Eye Damage (H319) | Use safety goggles |
| Respiratory Toxicity | Operate in fume hood |
Future Directions
Research Gaps
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Pharmacokinetics: No data on oral bioavailability or half-life.
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Toxicology: Chronic exposure risks remain unstudied.
Synthesis Innovations
Microfluidic reactors could enhance yield (projected 85%) by improving heat transfer during amidine formation .
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